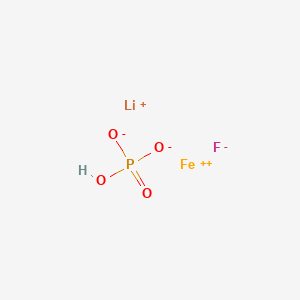
Iron(2+) lithium fluoride hydrogen phosphate (1/1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) lithium fluoride hydrogen phosphate (1/1/1/1) is a compound that combines iron, lithium, fluoride, and phosphate ions in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+) lithium fluoride hydrogen phosphate can be achieved through several methods. One common approach involves the reaction of iron(II) sulfate, lithium fluoride, and phosphoric acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Iron(2+) lithium fluoride hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The iron(II) ion can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in reduction reactions where the iron(III) ion is reduced back to iron(II).
Substitution: Fluoride ions in the compound can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Iron(III) lithium fluoride hydrogen phosphate.
Reduction: Iron(II) lithium fluoride hydrogen phosphate.
Substitution: Compounds like iron(2+) lithium chloride hydrogen phosphate.
Scientific Research Applications
Iron(2+) lithium fluoride hydrogen phosphate has several scientific research applications:
Energy Storage: It is investigated as a potential cathode material for lithium-ion batteries due to its high theoretical energy density.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: It is used in the development of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of iron(2+) lithium fluoride hydrogen phosphate involves the interaction of its constituent ions with other chemical species. In energy storage applications, the lithium ions migrate through the compound’s structure, facilitating charge transfer and energy storage. The iron ions can undergo redox reactions, contributing to the compound’s catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Iron(II) fluoride (FeF2): Used as a cathode material in lithium-ion batteries.
Lithium iron phosphate (LiFePO4): A well-known cathode material with high thermal stability and safety.
Iron(III) phosphate (FePO4): Used in various industrial applications, including as a precursor for lithium iron phosphate.
Uniqueness
Iron(2+) lithium fluoride hydrogen phosphate is unique due to its specific combination of ions, which imparts distinct properties such as high energy density and catalytic activity
Properties
CAS No. |
484039-93-2 |
|---|---|
Molecular Formula |
FFeHLiO4P |
Molecular Weight |
177.8 g/mol |
IUPAC Name |
lithium;hydrogen phosphate;iron(2+);fluoride |
InChI |
InChI=1S/FH.Fe.Li.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;+2;+1;/p-3 |
InChI Key |
IYHPPEDNKYRLNK-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].OP(=O)([O-])[O-].[F-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



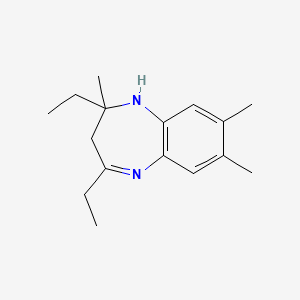
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
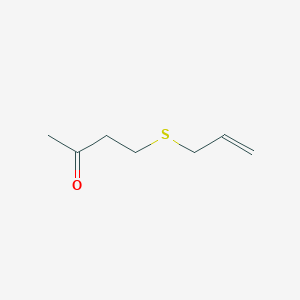
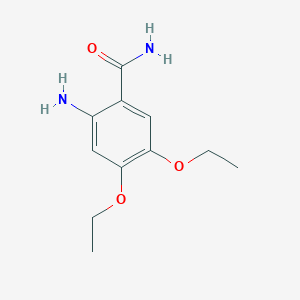
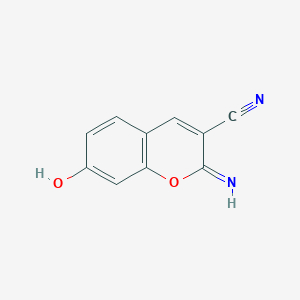
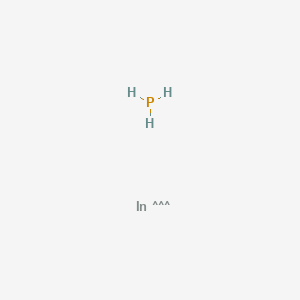
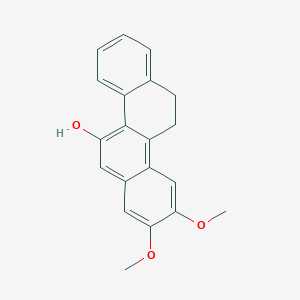
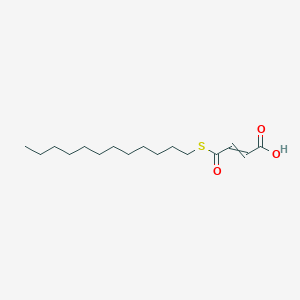
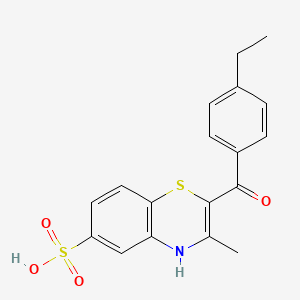
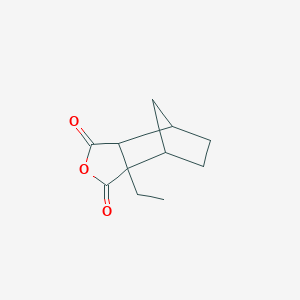
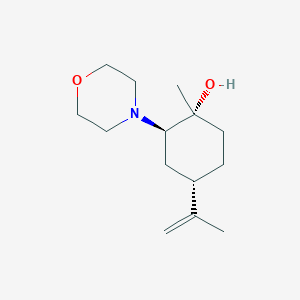
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
